N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide
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Overview
Description
2-CL-BENZOIC ACID N’-(1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CL-BENZOIC ACID N’-(1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Formation of Hydrazide: The carboxylic acid group of 2-chlorobenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with hydrazine hydrate to form the hydrazide.
Coupling Reaction: The hydrazide is then coupled with 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group on the quinoline ring.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorine atom on the benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinolone derivatives with oxidized hydroxy groups.
Reduction: Formation of alcohol derivatives from the reduction of carbonyl groups.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its hydrazide moiety.
Antimicrobial Activity: Possible antimicrobial properties against various pathogens.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Cancer Research: Possible applications in cancer research due to its structural similarity to known anticancer agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Use in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 2-CL-BENZOIC ACID N’-(1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 2-chlorobenzoic acid and its derivatives.
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and its derivatives.
Hydrazides: Compounds like isoniazid and other hydrazide-based drugs.
Uniqueness
2-CL-BENZOIC ACID N’-(1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE is unique due to its combination of a benzoic acid moiety, a quinoline ring, and a hydrazide group. This unique structure may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Properties
Molecular Formula |
C19H16ClN3O4 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
N'-(2-chlorobenzoyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-23-14-10-6-4-8-12(14)16(24)15(19(23)27)18(26)22-21-17(25)11-7-3-5-9-13(11)20/h3-10,24H,2H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
VGEMDDJFIFVZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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